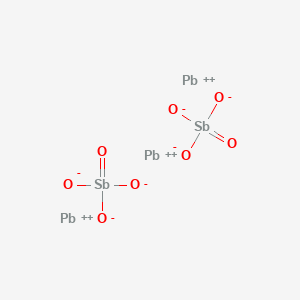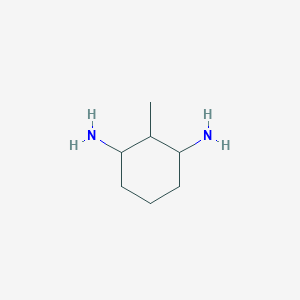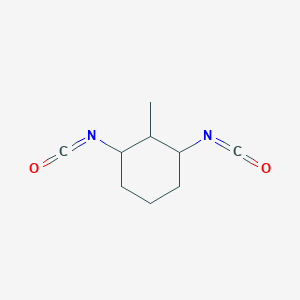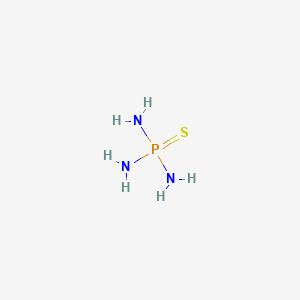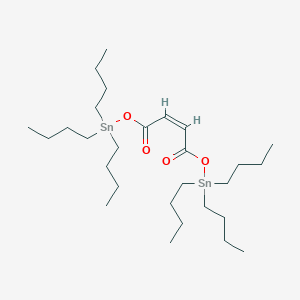
Bis(tributyltin) maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tributyltin) maleate is an organotin compound that has been studied for its potential applications in scientific research. It is synthesized through a specific method and has been shown to have certain biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action for bis(tributyltin) maleate is not fully understood. However, it is believed to work by disrupting cell membranes and inhibiting enzyme activity. This leads to the death of cancer cells and the inhibition of microbial and fungal growth.
Efectos Bioquímicos Y Fisiológicos
Bis(tributyltin) maleate has been shown to have certain biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of certain microbes and fungi. It has also been shown to have immunomodulatory effects, which may make it useful in treating certain autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bis(tributyltin) maleate in lab experiments is its ability to selectively target cancer cells and certain microbes and fungi. This makes it a potentially useful tool for studying these types of cells. However, one limitation is its toxicity, which may make it difficult to work with in certain settings.
Direcciones Futuras
There are several future directions for research on bis(tributyltin) maleate. One area of interest is its potential use in combination with other drugs or treatments for cancer. Another area of interest is its immunomodulatory effects, which may make it useful in treating autoimmune diseases. Additionally, further research is needed to better understand its mechanism of action and to develop safer and more effective synthesis methods.
Métodos De Síntesis
Bis(tributyltin) maleate is synthesized through the reaction of tributyltin chloride with maleic acid. The reaction takes place in a solvent, typically dichloromethane, and is catalyzed by a base, such as triethylamine. The product is purified through a series of steps, including extraction and recrystallization.
Aplicaciones Científicas De Investigación
Bis(tributyltin) maleate has been studied for its potential applications in scientific research. It has been shown to have antitumor activity, as well as antimicrobial and antifungal properties. It has also been studied for its potential use as a catalyst in organic reactions.
Propiedades
Número CAS |
14275-57-1 |
|---|---|
Nombre del producto |
Bis(tributyltin) maleate |
Fórmula molecular |
C28H56O4Sn2 |
Peso molecular |
694.2 g/mol |
Nombre IUPAC |
bis(tributylstannyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b2-1-;;;;;;;; |
Clave InChI |
YABTYYUIWFCMDW-DYNMZUSMSA-L |
SMILES isomérico |
CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Otros números CAS |
14275-57-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




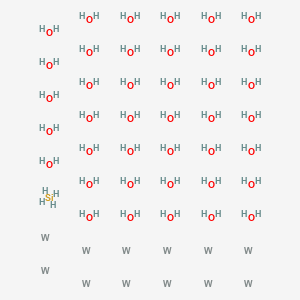
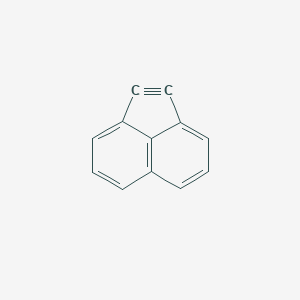
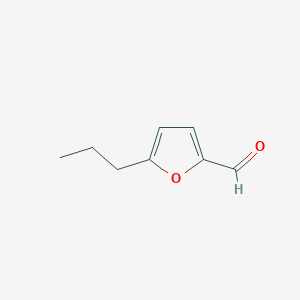
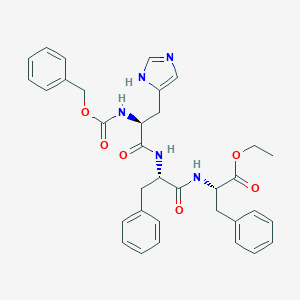

![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
